Dimethyl 3-bromopyridine-2,4-dicarboxylate
Overview
Description
Dimethyl 3-bromopyridine-2,4-dicarboxylate is a chemical compound with the molecular formula C10H8BrNO4. It is a pyridine derivative that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Mechanism of Action
Target of Action
It’s known that bromination reactions, such as the one involving this compound, are key steps in the synthesis of various organic compounds .
Mode of Action
Dimethyl 3-bromopyridine-2,4-dicarboxylate undergoes a bromination reaction, which is a type of halogenation reaction. In this process, a bromine atom is introduced into the molecule, increasing its polarity and activating the C–H bond of the alkane to obtain the halogen-substituted target product . The bromination reaction of this compound is initiated by free radicals .
Biochemical Pathways
The bromination reaction it undergoes is a key step in the synthesis of imidazolinones , which are involved in various biochemical processes.
Result of Action
The bromination of this compound results in a halogen-substituted product . This product has increased polarity and activated C–H bonds, which can be further used in the synthesis of other organic compounds .
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the rate and outcome of the bromination reaction .
Biochemical Analysis
Biochemical Properties
Dimethyl 3-bromopyridine-2,4-dicarboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the histone demethylase JMJD2E, where this compound acts as an inhibitor . This interaction is significant as it can influence gene expression by modulating histone methylation levels. Additionally, this compound has been shown to interact with other human 2-oxoglutarate (2OG) dependent oxygenases, demonstrating its potential as a selective inhibitor .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of histone demethylase JMJD2E can lead to changes in histone methylation patterns, thereby altering gene expression . This compound can also impact cellular metabolism by interacting with enzymes involved in metabolic pathways, potentially affecting metabolic flux and metabolite levels .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active site of histone demethylase JMJD2E, inhibiting its activity and preventing the demethylation of histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36) . This inhibition results in the accumulation of methylated histones, leading to changes in gene expression. Additionally, this compound may interact with other enzymes, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its long-term effects on cellular function, observed in both in vitro and in vivo studies, indicate that prolonged exposure can lead to significant changes in cellular processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s interaction with histone demethylase JMJD2E and other 2OG dependent oxygenases suggests its involvement in pathways related to histone modification and gene expression . Additionally, its effects on metabolic flux and metabolite levels indicate its potential impact on broader metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific cellular compartments can affect its activity and function. Understanding these transport and distribution mechanisms is essential for optimizing its therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the nucleus, for example, can enhance its interaction with histone demethylases and other nuclear proteins, thereby modulating gene expression and cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3-bromopyridine-2,4-dicarboxylate typically involves palladium-catalyzed cross-coupling reactions. One common method employs microwave-assisted palladium-catalyzed cross-coupling to install a diverse set of substituents on the sterically demanding C-3 position of a pyridine 2,4-dicarboxylate scaffold . The reaction conditions often include the use of palladium catalysts and microwave irradiation to enhance reaction efficiency and yield.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the use of palladium-catalyzed cross-coupling reactions is a likely approach due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-bromopyridine-2,4-dicarboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the C-3 position can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to introduce various substituents at the C-3 position.
Microwave Irradiation: Enhances reaction efficiency and yield in synthetic procedures.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of 3-substituted pyridine derivatives .
Scientific Research Applications
Dimethyl 3-bromopyridine-2,4-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of histone demethylases, which are enzymes involved in gene regulation.
Medicine: Potential therapeutic applications due to its ability to inhibit specific enzymes.
Industry: Used in the production of various chemical intermediates and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 3-bromopyridine-2,6-dicarboxylate: Another pyridine derivative with similar chemical properties.
Dimethyl 2,6-pyridinedicarboxylate: Used in the synthesis of various chemical intermediates.
Uniqueness
Dimethyl 3-bromopyridine-2,4-dicarboxylate is unique due to its specific substitution pattern at the C-3 position, which allows for selective inhibition of certain enzymes, such as histone demethylases . This selectivity makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
dimethyl 3-bromopyridine-2,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-14-8(12)5-3-4-11-7(6(5)10)9(13)15-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNZJWNHJISTPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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